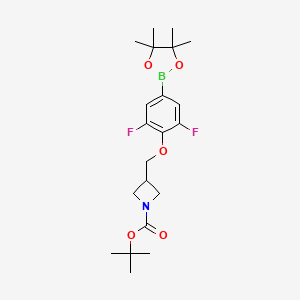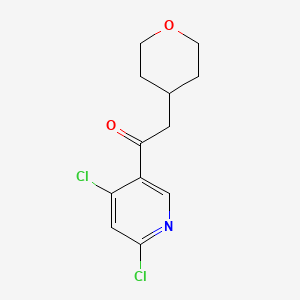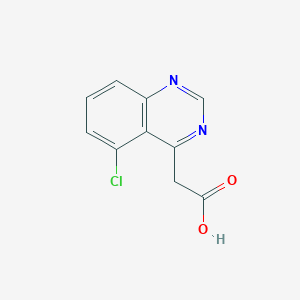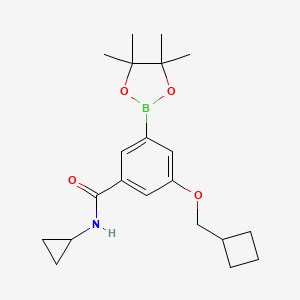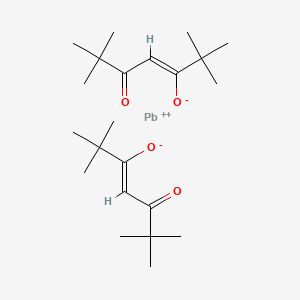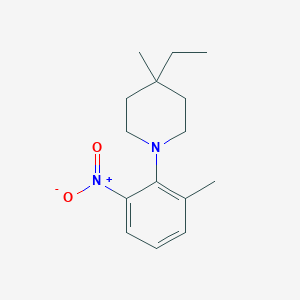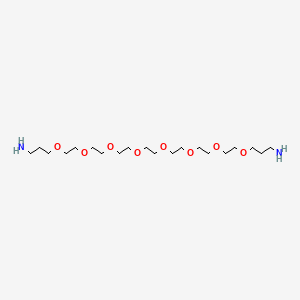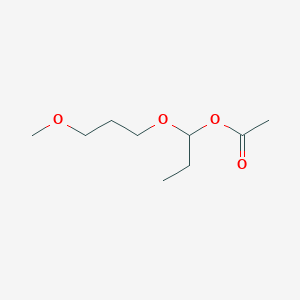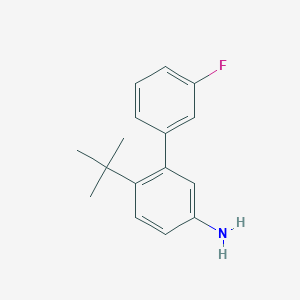![molecular formula C19H30N2O6 B13714753 N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester is a specialized compound used primarily in proteomics research. It is characterized by its molecular formula C19H22D8N2O6 and is known for its unique isotopic labeling with deuterium (D) atoms .
準備方法
The synthesis of N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester involves several steps, starting with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The bis(2-hydroxyethyl-d4)amino group is introduced through a series of reactions involving deuterated reagents. The final step involves esterification to form the methyl ester . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反応の分析
N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like trifluoroacetic acid.
科学的研究の応用
N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex molecules and isotopically labeled compounds.
Biology: In proteomics research to study protein structure and function using mass spectrometry.
Industry: Used in the production of specialized chemicals and reagents for research and development.
作用機序
The mechanism of action of N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester involves its incorporation into larger molecular structures where it can act as a labeled probe. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry studies. This compound interacts with various molecular targets and pathways, depending on its specific application in research .
類似化合物との比較
N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester is unique due to its deuterium labeling, which distinguishes it from similar compounds such as:
N-Boc-4-amino-L-phenylalanine Methyl Ester: Lacks deuterium labeling and is used in different research contexts.
N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester: Similar structure but without deuterium atoms, leading to different applications and properties
This compound’s uniqueness lies in its isotopic labeling, which enhances its utility in precise analytical techniques and research applications .
特性
分子式 |
C19H30N2O6 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
methyl (2S)-3-[4-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C19H30N2O6/c1-19(2,3)27-18(25)20-16(17(24)26-4)13-14-5-7-15(8-6-14)21(9-11-22)10-12-23/h5-8,16,22-23H,9-13H2,1-4H3,(H,20,25)/t16-/m0/s1/i9D2,10D2,11D2,12D2 |
InChIキー |
JBFUXXJVFIHVIF-DTAWLVLZSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])O)N(C1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C([2H])([2H])C([2H])([2H])O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCO)CCO)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


